5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Phenylethyl)-5-azaspiro[24]heptane-4,7-dione is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione typically involves the condensation of 1-phenylethylamine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the spirocyclic structure. Common reagents used in this synthesis include acetic acid and hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted spirocyclic compounds.
Scientific Research Applications
5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
- 1-Phenyl-3,5-pyrazolidinedione
Uniqueness
5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-(1-phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione |
InChI |
InChI=1S/C14H15NO2/c1-10(11-5-3-2-4-6-11)15-9-12(16)14(7-8-14)13(15)17/h2-6,10H,7-9H2,1H3 |
InChI Key |
CTVCWDPUSOPFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)C3(C2=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.